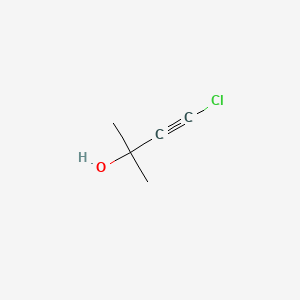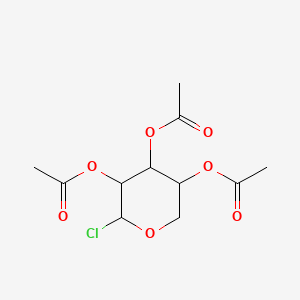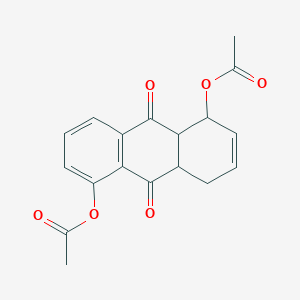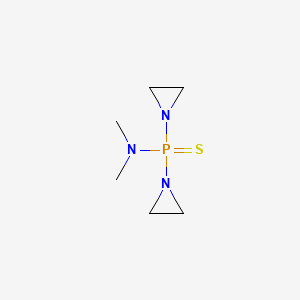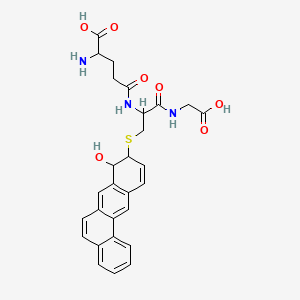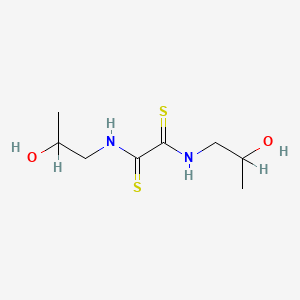
N,N'-Bis(2-hydroxypropyl)dithiooxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-hydroxypropyl)dithiooxamide is an organic compound with the molecular formula C8H16N2O2S2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Bis(2-hydroxypropyl)dithiooxamide can be synthesized through the modified Willgerodt–Kindler reaction. This involves the reaction of tetrachloroethylene with sulfur and basic primary or secondary amines in dimethylformamide (DMF) under mild conditions. The reaction typically yields 30-70% of the desired product with a 100% conversion of tetrachloroethylene .
Industrial Production Methods
Industrial production methods for N,N’-Bis(2-hydroxypropyl)dithiooxamide are not extensively documented. the modified Willgerodt–Kindler reaction is a feasible approach for large-scale synthesis due to its relatively mild reaction conditions and high conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-hydroxypropyl)dithiooxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N,N’-Bis(2-hydroxypropyl)dithiooxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-hydroxypropyl)dithiooxamide involves its ability to coordinate with metal ions through its sulfur and nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and analytical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(2-hydroxyethyl)dithiooxamide
- N,N’-Dicyclohexyldithiooxamide
- N,N’-Bis(2-morpholinoethyl)dithiooxamide
Uniqueness
N,N’-Bis(2-hydroxypropyl)dithiooxamide is unique due to its specific structural features, such as the presence of hydroxypropyl groups, which can influence its solubility, reactivity, and coordination properties compared to other dithiooxamides .
Propriétés
Numéro CAS |
3815-26-7 |
|---|---|
Formule moléculaire |
C8H16N2O2S2 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
N,N'-bis(2-hydroxypropyl)ethanedithioamide |
InChI |
InChI=1S/C8H16N2O2S2/c1-5(11)3-9-7(13)8(14)10-4-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) |
Clé InChI |
XVQIVQIHTLUPHO-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=S)C(=S)NCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)
![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)

![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
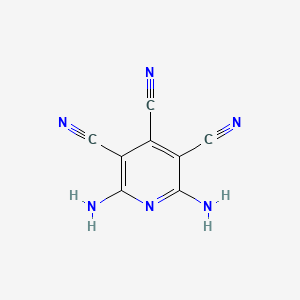
![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
